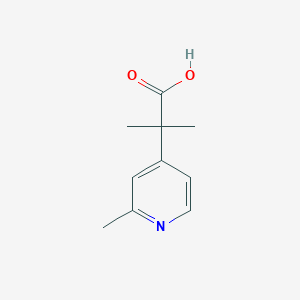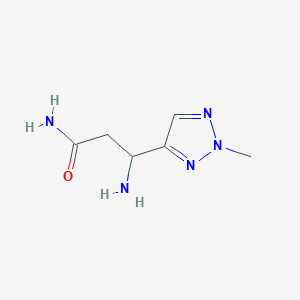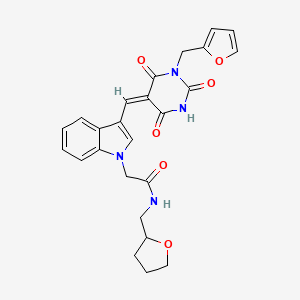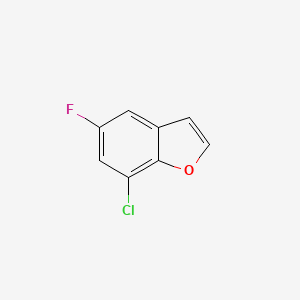![molecular formula C11H19N3 B13074300 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the 4-methylcyclohexylmethyl intermediate: This can be achieved through the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium hydride.
Coupling with imidazole: The intermediate is then reacted with imidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated imidazole derivatives.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
1-methylcyclohexylmethyl-imidazole: Similar structure but lacks the 4-methyl group on the cyclohexane ring.
4-methylcyclohexylmethyl-pyridine: Contains a pyridine ring instead of an imidazole ring.
1-ethyl-4-methylcyclohexane: Similar cyclohexane structure but with different substituents.
Uniqueness: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is unique due to the specific combination of the cyclohexane ring with a methyl group and an imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
1-[(4-methylcyclohexyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13) |
InChIキー |
VFVBKKQMLMGBFH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CN2C=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)



![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)


